

Benchmarking VPC01091.4: A Comparative Performance Analysis

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Compound of Interest		
Compound Name:	VPC01091.4	
Cat. No.:	B12368276	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of **VPC01091.4** against established standards, offering objective data to inform research and development decisions. **VPC01091.4** is a non-phosphorylatable analog of FTY720 (Fingolimod) with a dual mechanism of action: inhibition of the TRPM7 ion channel and selective agonism of the S1PR1 receptor, coupled with S1PR3 antagonism. This profile presents a unique therapeutic potential by decoupling the anti-inflammatory effects from the lymphopenia typically associated with FTY720.

Executive Summary

VPC01091.4 demonstrates potent inhibition of the TRPM7 ion channel, comparable to FTY720. As a selective S1PR1 agonist, it offers a more targeted approach compared to the non-selective S1P receptor agonist FTY720. In vivo studies indicate that **VPC01091.4** exhibits significant anti-inflammatory effects, on par with FTY720 in specific models, without inducing lymphopenia. This guide presents a detailed analysis of its performance, supported by experimental data and protocols.

Data Presentation

Table 1: TRPM7 Inhibition Performance



Compound	Target	IC50 (μM)	Notes
VPC01091.4	TRPM7	0.665	Potent inhibitor of TRPM7 ion channel activity.
AAL-149	TRPM7	1.081	A non- phosphorylatable FTY720 analog.
FTY720 (Fingolimod)	TRPM7	0.72	Non-phosphorylated form inhibits TRPM7. [1]

Table 2: S1P Receptor Activity Profile



Compound	Primary Target(s)	Agonist/Antag onist	Selectivity	EC50 (nM)
VPC01091.4	S1PR1, S1PR3	Agonist (S1PR1), Antagonist (S1PR3)	Selective	Not explicitly reported in the reviewed literature. For context, other selective S1PR1 agonists like CS- 2100 and CYM- 5541 have EC50 values of 4.0 nM and 72-132 nM, respectively.[2]
FTY720-P (Fingolimod- phosphate)	S1PR1, S1PR3, S1PR4, S1PR5	Agonist	Non-selective	FTY720-P is a potent agonist for S1PR1, S1PR3, S1PR4, and S1PR5. A specific EC50 for S1PR1 was not found in the reviewed literature, though it weakly activates S1P2 with an EC50 of 359 ± 69 nM.[3]

Table 3: In Vivo Anti-inflammatory Performance



Compound	Experimental Model	Key Findings	Quantitative Comparison
VPC01091.4	Mouse Model of Endotoxemia	Reduces systemic inflammation and disease severity without impacting blood lymphocyte counts.[4]	In a lung ischemia- reperfusion injury model, VPC01091 significantly reduced proinflammatory cytokines (IL-6, IL-17, IL-12/IL-23 p40, CCL- 2, and TNF-α).[5]
FTY720 (Fingolimod)	Mouse Model of Endotoxemia/Sepsis	Demonstrates potent anti-inflammatory effects.[6]	In the same lung ischemia-reperfusion injury model, FTY720 showed a comparable reduction in proinflammatory cytokines to VPC01091, with no significant differences observed between the two treatment groups. [5] FTY720 has also been shown to dosedependently inhibit IL-1β, IL-6, and TNF-α protein levels in a model of Aggregatibacter actinomycetemcomita ns-induced inflammation.[7]

Experimental Protocols



Patch-Clamp Electrophysiology for TRPM7 Inhibition Assay

Objective: To measure the inhibitory effect of compounds on TRPM7 channel currents.

Methodology:

- Cell Culture: Human embryonic kidney (HEK293) cells stably expressing TRPM7 are cultured in appropriate media.
- Electrophysiological Recording: Whole-cell patch-clamp recordings are performed. The standard external solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The pipette solution contains (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl2, 10 HEPES, and 10 EGTA, adjusted to pH 7.2 with CsOH.
- Current Elicitation: TRPM7 currents are elicited by voltage ramps from -100 mV to +100 mV over 200 ms from a holding potential of -60 mV.
- Compound Application: Test compounds (**VPC01091.4**, AAL-149, FTY720) are applied at varying concentrations to the bath solution.
- Data Analysis: The current amplitude at +80 mV is measured before and after compound application. The concentration-response curve is fitted with a Hill equation to determine the IC50 value.

Mouse Endotoxemia Model for In Vivo Anti-inflammatory Assessment

Objective: To evaluate the anti-inflammatory efficacy of compounds in a model of systemic inflammation.

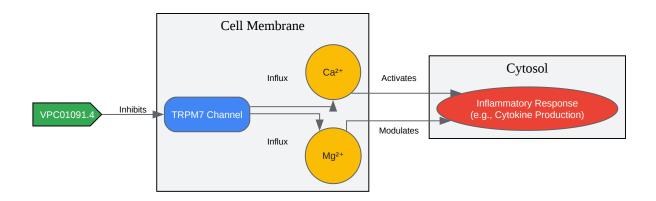
Methodology:

- Animal Model: Male C57BL/6 mice (8-10 weeks old) are used.
- Endotoxemia Induction: Mice are injected intraperitoneally with lipopolysaccharide (LPS) from E. coli at a dose of 5-10 mg/kg to induce a systemic inflammatory response.



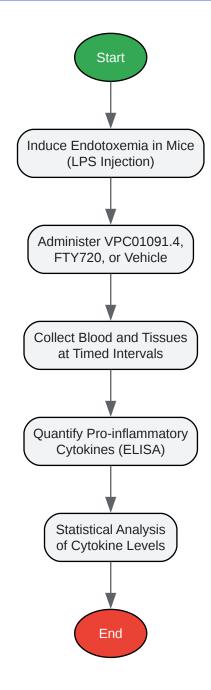
- Compound Administration: Test compounds (VPC01091.4 or FTY720) or vehicle are administered, typically via intraperitoneal or oral route, at a specified time before or after LPS challenge.
- Sample Collection: At various time points post-LPS injection (e.g., 2, 6, 24 hours), blood is collected via cardiac puncture, and tissues (e.g., spleen, liver, lungs) are harvested.
- Cytokine Analysis: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.
- Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed anti-inflammatory effects.

Signaling Pathway and Experimental Workflow Diagrams









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